N-Methyl-1-phenylpropan-1-amine hydrochloride
Description
N-methyl-1-Phenylpropan-1-amine (hydrochloride) is a compound that falls under the category of benzylamines. It is commonly used as an analytical reference standard in forensic and research applications . The compound is known for its crystalline solid form and has a molecular formula of C10H15N • HCl .
Properties
IUPAC Name |
N-methyl-1-phenylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-3-10(11-2)9-7-5-4-6-8-9;/h4-8,10-11H,3H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNCXRPUXAZUEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76605-79-3 | |
| Record name | N-Methyl-1-phenylpropan-1-amine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076605793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-METHYL-1-PHENYLPROPAN-1-AMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HU57KD63WP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reductive Amination of Phenylacetone
The most widely documented method involves the reductive amination of phenylacetone (1-phenyl-2-propanone) with methylamine. This one-pot reaction proceeds via the following steps:
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Condensation : Phenylacetone reacts with methylamine in methanol at 25–40°C to form the imine intermediate.
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Reduction : Sodium borohydride (NaBH₄) or hydrogen gas (H₂/Pd-C) reduces the imine to the secondary amine.
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Salt Formation : Treatment with hydrochloric acid precipitates the hydrochloride salt, yielding 82–88% purity after recrystallization from ethanol.
Key Variables :
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Temperature : Excess heat (>50°C) promotes N,N-dimethyl byproduct formation.
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Solvent : Methanol enhances imine stability, while ethanol improves salt crystallization.
Leuckart-Wallach Reaction
An alternative route adapts the Leuckart-Wallach reaction, utilizing ammonium formate as both a reducing agent and nitrogen source:
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Reaction Setup : Phenylacetone reacts with methylamine hydrochloride and ammonium formate in refluxing toluene (110°C).
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Reductive Amination : The formate acts as a transfer hydrogenation agent, yielding N-methyl-1-phenyl-1-propanamine.
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Workup : Acid-base extraction isolates the freebase, which is subsequently converted to the hydrochloride salt.
Advantages :
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Avoids pyrophoric reagents like NaBH₄.
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Achieves 75–80% yield with minimal byproducts.
Patent-Based Innovations
A Chinese patent (CN101367739B) outlines a multi-step synthesis starting from 3-chloro-1-propiophenone:
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Condensation : React 3-chloro-1-propiophenone with 1-naphthol in dichloromethane.
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Amination : Treat with methylamine in methanol at −5–5°C.
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Reduction : NaBH₄ reduces the intermediate at controlled temperatures.
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Methylation : Final methylation with methyl iodide yields the target compound.
Performance Metrics :
Comparative Analysis of Methodologies
Critical Observations :
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Reductive amination offers superior yields but requires stringent temperature control to suppress dimethylation.
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The Leuckart method reduces regulatory scrutiny but suffers from lower efficiency.
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Patent routes, while innovative, introduce complexity with multi-step protocols.
Optimization Strategies and Challenges
Solvent Selection
Reducing Agent Efficiency
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-Phenylpropan-1-amine (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like halides and amines are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of phenylpropanone or phenylacetaldehyde.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted benzylamines.
Scientific Research Applications
N-methyl-1-Phenylpropan-1-amine (hydrochloride) is widely used in scientific research, including:
Chemistry: As a reference standard in analytical chemistry for mass spectrometry and chromatography.
Biology: In studies related to neurotransmitter activity and receptor binding.
Medicine: Research on its potential effects on the central nervous system.
Industry: Used in the synthesis of various pharmaceuticals and chemical intermediates.
Mechanism of Action
The exact mechanism of action of N-methyl-1-Phenylpropan-1-amine (hydrochloride) is not fully understood. it is believed to interact with neurotransmitter systems in the brain, particularly affecting the release and reuptake of dopamine and norepinephrine. This interaction can lead to stimulant effects on the central nervous system .
Comparison with Similar Compounds
Similar Compounds
N-methyl-2-Phenylpropan-1-amine (hydrochloride): A positional isomer with similar properties but different structural arrangement.
Phenylpropanolamine: A compound with similar stimulant effects but different chemical structure and pharmacological profile.
Uniqueness
N-methyl-1-Phenylpropan-1-amine (hydrochloride) is unique due to its specific structural configuration, which influences its interaction with biological targets and its applications in research and forensic analysis .
Biological Activity
N-methyl-1-phenyl-1-propanamine hydrochloride, also known as a member of the phenylpropylamine class, has garnered attention for its biological activities, particularly in the context of neurological disorders and its pharmacological properties. This article synthesizes research findings on its biological activity, mechanisms of action, and potential therapeutic applications.
N-methyl-1-phenyl-1-propanamine hydrochloride is characterized by its structural formula, which includes a methyl group and a phenyl group attached to a propanamine backbone. The compound is soluble in water due to its hydrochloride form, facilitating its use in pharmacological studies.
The primary mechanism of action for N-methyl-1-phenyl-1-propanamine hydrochloride involves its role as a selective serotonin-norepinephrine reuptake inhibitor (SSNRI) . This class of compounds functions by inhibiting the reuptake of serotonin and norepinephrine in the central nervous system, thereby increasing the availability of these neurotransmitters. This mechanism is particularly beneficial in treating depressive and anxiety disorders, which are often linked to low levels of serotonin .
Pharmacological Profile
The pharmacological profile of N-methyl-1-phenyl-1-propanamine hydrochloride indicates several key properties:
| Property | Value |
|---|---|
| Human Intestinal Absorption | High (0.9374) |
| Blood-Brain Barrier Penetration | High (0.9466) |
| Caco-2 Permeability | Moderate (0.8608) |
| P-glycoprotein Substrate | Non-substrate |
| CYP450 2D6 Substrate | Substrate (0.6953) |
| Ames Test | Non-toxic (0.8933) |
These properties suggest that the compound is well absorbed in the human body and can effectively cross the blood-brain barrier, making it a candidate for central nervous system disorders .
Case Studies and Research Findings
- Antidepressant Effects : In clinical studies focusing on depression and anxiety, compounds similar to N-methyl-1-phenyl-1-propanamine hydrochloride have shown significant efficacy in improving mood and reducing anxiety symptoms. For instance, the SSNRI profile aligns with drugs like duloxetine and venlafaxine, which are established treatments for major depressive disorder .
- Neuroprotective Properties : Research indicates that N-methyl-1-phenyl-1-propanamine hydrochloride may exhibit neuroprotective effects through its action on glutamate receptors. In particular, it has been studied as an antagonist for metabotropic glutamate receptor subtype 5 (mGlu5), which is implicated in various neurodegenerative diseases.
- Comparative Studies : A comparative analysis of similar compounds has highlighted the unique pharmacokinetic properties of N-methyl-1-phenyl-1-propanamine hydrochloride, particularly its interaction with cytochrome P450 enzymes, which can influence drug metabolism and efficacy .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-methyl-1-phenyl-1-propanamine hydrochloride, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves reductive amination of phenylacetone with methylamine under hydrogenation or via alkylation of 1-phenylpropanamine with methyl halides. Key parameters include temperature (40–60°C), solvent selection (e.g., ethanol or THF), and pH control to favor amine protonation. Purification via recrystallization (ethanol/ether) or column chromatography ensures high purity (>95%) .
- Analytical Validation : Confirm structure using -/-NMR (e.g., δ 2.3 ppm for N-methyl group) and LC-MS (m/z ~183 for free base; +35 for HCl adduct). IR can verify amine hydrochloride formation (N–H stretch ~2500 cm) .
Q. How should researchers address hygroscopicity and stability during storage?
- Handling : Store in airtight containers under inert gas (argon/nitrogen) at −20°C. Pre-dry solvents for reactions to avoid hydrolysis. Use desiccants like silica gel in storage vials .
- Stability Testing : Monitor decomposition via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC purity checks. Degradation products (e.g., free amine) can be identified via comparative TLC or MS .
Q. What analytical techniques are critical for characterizing enantiomeric purity?
- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases. Compare retention times to racemic mixtures or enantiopure standards .
- Optical Rotation : Measure specific rotation ([α]) in methanol; deviations >±5° indicate impurities. Cross-validate with circular dichroism (CD) for absolute configuration .
Advanced Research Questions
Q. How can conflicting NMR data for N-methyl-1-phenyl-1-propanamine hydrochloride be resolved?
- Case Study : If -NMR shows unexpected splitting (e.g., N-methyl triplet), assess solvent effects (DMSO vs. CDCl) or rotameric equilibria. Use variable-temperature NMR (−40°C to 80°C) to slow conformational exchange and simplify splitting patterns .
- Advanced Techniques : Employ --HMBC to confirm N-methyl connectivity. DFT calculations (e.g., Gaussian) can predict chemical shifts for comparison .
Q. What strategies improve yield in large-scale synthesis while minimizing byproducts?
- Process Optimization : Use flow chemistry for controlled mixing and heat dissipation. Catalytic methods (e.g., Pd/C for reductive amination) reduce side reactions. Monitor intermediates in situ via FTIR or Raman spectroscopy .
- Byproduct Analysis : Identify impurities (e.g., N,N-dimethyl derivatives) via GC-MS. Adjust stoichiometry (methylamine excess ≤1.2 eq) and reaction time (<24 hr) to suppress over-alkylation .
Q. How does stereochemistry at the nitrogen center influence biological activity?
- Experimental Design : Synthesize enantiomers via chiral auxiliaries (e.g., L-tartaric acid resolution). Test receptor binding (e.g., serotonin/dopamine transporters) using radioligand assays (IC comparisons). Molecular docking (AutoDock Vina) predicts enantiomer-target interactions .
- Data Interpretation : A 10-fold difference in IC between enantiomers suggests stereospecific activity. Correlate with pharmacokinetic studies (e.g., plasma half-life) to assess in vivo relevance .
Q. What metabolomic approaches identify degradation pathways in biological systems?
- Isotopic Labeling : Incubate -labeled compound with liver microsomes. Analyze metabolites via UPLC-QTOF-MS. Fragmentation patterns (MS/MS) distinguish oxidation (m/z +16) from demethylation (m/z −14) .
- Enzyme Inhibition : Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) to identify metabolic enzymes. LC-MS/MS quantifies parent compound and metabolites over time .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
